methyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Construction of the chromene core: This step may involve the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an active methylene compound.
Final coupling and esterification: The final product is obtained by coupling the pyrazole and chromene intermediates, followed by esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chromene derivatives: Compounds with similar chromene cores but different substituents.
Pyrazole derivatives: Compounds with similar pyrazole rings but different functional groups.
Uniqueness
Methyl 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H23N3O4 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl 2-amino-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C18H23N3O4/c1-5-21-10(3)13(9(2)20-21)15-14-11(22)7-6-8-12(14)25-17(19)16(15)18(23)24-4/h15H,5-8,19H2,1-4H3 |
InChI Key |
FNDRMUCTWUOEQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2C3=C(CCCC3=O)OC(=C2C(=O)OC)N)C |
Origin of Product |
United States |
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